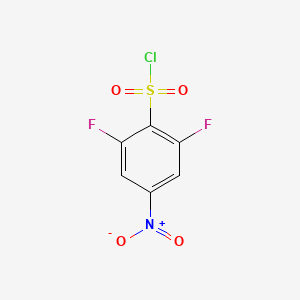

2,6-Difluoro-4-nitrobenzene-1-sulfonyl chloride

Overview

Description

2,6-Difluoro-4-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H2ClF2NO4S and a molecular weight of 257.6 . It is a solid substance and is used in proteomics research .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two fluorine atoms, a nitro group, and a sulfonyl chloride group attached to it .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 257.6 .Scientific Research Applications

Synthesis of High-Purity Intermediates

2,6-Difluoro-4-nitrobenzene-1-sulfonyl chloride is utilized in the synthesis of high-purity intermediates like 1-chloro-2,6-difluorobenzene. This process is critical for producing active ingredients in agricultural and pharmaceutical applications (Moore, 2003).

Molecular Structure Analysis

The compound is subject to gas-phase electron diffraction and quantum chemical studies to understand its molecular structure. Such research provides detailed insights into its conformers and structural parameters, which are essential for various chemical applications (Petrov et al., 2009).

Formation of Phthalocyanines

It's involved in the reaction with polyfluoro alcohols to form polyfluoroalkoxysulfonyl benzenes, which are then used in the synthesis of phthalocyanines. These are important in electronic spectroscopy and influence the stabilization of the HOMO and LUMO of complexes (Kondratenko et al., 1999).

Synthesis of Isomeric Compounds

This chemical is used in the synthesis of various isomeric compounds, demonstrating its utility in creating diverse chemical structures with potential applications in different fields (Zhersh et al., 2010).

Spectroscopic Studies

Vibrational spectroscopic studies of derivatives of this compound provide insights into their molecular geometry and electronic properties, which are crucial for understanding their chemical significance and potential applications (Nagarajan & Krishnakumar, 2018).

Antimicrobial Activity

Some derivatives of this chemical compound have been synthesized and tested for their antimicrobial activity. This application is significant in medical research, particularly in the development of new drugs and treatments (Kumar et al., 2020).

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the cell.

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein modification or labeling, potentially affecting pathways related to protein synthesis, degradation, or function.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2,6-Difluoro-4-nitrobenzene-1-sulfonyl chloride .

Safety and Hazards

This compound is classified as dangerous, with hazard statements indicating it can cause severe skin burns and eye damage (H314), and may be corrosive to metals (H290) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Biochemical Analysis

Biochemical Properties

2,6-Difluoro-4-nitrobenzene-1-sulfonyl chloride plays a significant role in biochemical reactions due to its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. The compound is often used to modify or label proteins, allowing researchers to study protein structure and function. It interacts with enzymes such as proteases and kinases, where it can inhibit or modify their activity by covalently attaching to active sites or other critical regions .

Cellular Effects

The effects of this compound on cells are diverse and depend on the specific cellular context. In general, this compound can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit key enzymes in signaling pathways, leading to altered cellular responses. Additionally, by modifying transcription factors or other regulatory proteins, this compound can impact gene expression patterns .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic amino acid residues, such as lysine or cysteine, in proteins. This covalent attachment can inhibit enzyme activity by blocking active sites or altering protein conformation. Additionally, the nitro group in the compound can participate in redox reactions, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly when used to modify proteins involved in critical cellular processes .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can selectively modify target proteins without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical modification without adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit or modify enzymes involved in metabolic processes, leading to changes in metabolic flux and metabolite levels. For example, it may inhibit key enzymes in glycolysis or the citric acid cycle, resulting in altered energy production and metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function. The compound may be actively transported into specific cellular compartments or tissues, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific organelles or compartments within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can influence its activity and function, as it may modify proteins in specific subcellular contexts .

properties

IUPAC Name |

2,6-difluoro-4-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2NO4S/c7-15(13,14)6-4(8)1-3(10(11)12)2-5(6)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMTMCDJHARJFGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)S(=O)(=O)Cl)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901257510 | |

| Record name | 2,6-Difluoro-4-nitrobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901257510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1193388-31-6 | |

| Record name | 2,6-Difluoro-4-nitrobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-4-nitrobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901257510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-(pyridin-2-yl)piperidin-4-amine](/img/structure/B1419232.png)

![4-Chloro-2-[(oxan-4-yl)amino]benzonitrile](/img/structure/B1419233.png)

![Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride](/img/structure/B1419239.png)

![N-(propan-2-yl)-2-({[(propan-2-yl)carbamoyl]methyl}amino)acetamide hydrochloride](/img/structure/B1419240.png)

![3-[1-(Methylamino)ethyl]benzonitrile](/img/structure/B1419242.png)

![1-[4-(Phenylamino)piperidin-1-yl]ethan-1-one](/img/structure/B1419243.png)